10,11-Dihydrocarbamazepine
10,11-Dihydrocarbamazepine
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
10,11-Dihydrocarbamazepine is an impurity present in dibenzazepine drug used in the treatment of epilepsy. Single-crystal structure of new dimer-based polymorph of 10,11-dihydrocarbamazepine has been investigated.
10,11-Dihydrocarbamazepine is an impurity present in dibenzazepine drug used in the treatment of epilepsy. Single-crystal structure of new dimer-based polymorph of 10,11-dihydrocarbamazepine has been investigated.
Brand Name:
Vulcanchem
CAS No.:
3564-73-6
VCID:
VC21172418
InChI:
InChI=1S/C15H14N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2,(H2,16,18)
SMILES:
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N
Molecular Formula:
C15H14N2O
Molecular Weight:
238.28 g/mol
10,11-Dihydrocarbamazepine
CAS No.: 3564-73-6
Cat. No.: VC21172418
Molecular Formula: C15H14N2O
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards 10,11-Dihydrocarbamazepine is an impurity present in dibenzazepine drug used in the treatment of epilepsy. Single-crystal structure of new dimer-based polymorph of 10,11-dihydrocarbamazepine has been investigated. |
|---|---|
| CAS No. | 3564-73-6 |
| Molecular Formula | C15H14N2O |
| Molecular Weight | 238.28 g/mol |
| IUPAC Name | 5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide |
| Standard InChI | InChI=1S/C15H14N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2,(H2,16,18) |
| Standard InChI Key | PHNLCHMJDSSPDQ-UHFFFAOYSA-N |
| SMILES | C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N |
| Canonical SMILES | C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N |
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